9-(3-Diethylamino-2-hydroxypropyl)carbazole
Description
Properties
IUPAC Name |
1-carbazol-9-yl-3-(diethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,15,22H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGUTHCSOWVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919822 | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91324-13-9 | |
| Record name | 9H-Carbazole-9-ethanol, alpha-((diethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The first step involves alkylating carbazole’s nitrogen atom with epichlorohydrin (1-chloro-2,3-epoxypropane) under basic conditions. The reaction proceeds via:
Optimization and Conditions
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Solvent : Isopropyl alcohol or water, chosen for eco-friendliness and compatibility with industrial scaling.
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Base : Aqueous NaOH (1.1 equivalents) to ensure complete deprotonation without excess base.
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Temperature : 20–30°C to minimize side reactions like epoxide hydrolysis.
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Yield : ~84% under optimized conditions, as reported in analogous syntheses.
Side Reactions and Mitigation
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Epoxide hydrolysis : Minimized by controlling reaction time and avoiding aqueous acidic conditions.
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Dimerization : Suppressed using stoichiometric base and polar aprotic solvents.
Epoxide Ring-Opening with Diethylamine
Regioselective Nucleophilic Attack
The second step involves opening the epoxide ring of N-(2,3-epoxypropyl)carbazole with diethylamine. Under basic conditions, the amine attacks the less substituted carbon of the epoxide (terminal position) via an SN2 mechanism, resulting in:
Reaction Conditions
Side Reactions and Control
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Over-alkylation : Prevented by using controlled stoichiometry and monitoring via TLC.
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Epoxide polymerization : Avoided by maintaining anhydrous conditions and short reaction times.
Alternative Methodologies and Comparative Analysis
Use of Amine Hydrochloride Salts
A patented variation employs diethylamine hydrochloride with in situ neutralization by NaOH:
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Pros : Improved reaction control and reduced volatility of diethylamine.
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Cons : Requires additional purification to remove NaCl byproducts.
Solvent-Free Approaches
Preliminary studies suggest neat conditions at elevated temperatures (100–120°C) can achieve comparable yields (~75%) while reducing solvent waste.
Industrial Scalability and Green Chemistry
Solvent Selection
Waste Reduction
Process Efficiency
Structural Characterization and Quality Control
Analytical Techniques
Purity Standards
Applications and Derivatives
Pharmacological Relevance
Scientific Research Applications
9-(3-Diethylamino-2-hydroxypropyl)carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent photochemical and thermal stability.
Mechanism of Action
The mechanism of action of 9-(3-Diethylamino-2-hydroxypropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
The following table and analysis highlight key structural, synthetic, and functional differences between 9-(3-Diethylamino-2-hydroxypropyl)carbazole and analogous compounds:
Structural and Functional Analysis
- Polarity and Solubility: The diethylamino and hydroxypropyl groups in this compound likely improve solubility in polar solvents compared to non-polar derivatives like 9-isopropylcarbazole . This property is critical for pharmaceutical formulations.
- Bioactivity: Tetrahydrocarbazole derivatives () demonstrate how halogen or methyl substituents modulate bioactivity, suggesting that the target compound’s diethylamino group could enhance interactions with biological targets (e.g., enzymes or receptors) .
- Optoelectronic Performance: Triazine-containing carbazoles (Cz-Trz, MCz-Trz) exhibit high electron affinity and thermal stability (>400°C decomposition temperatures), making them superior for OLEDs compared to alkyl-substituted carbazoles .
- Synthetic Complexity: The synthesis of methoxyethoxyethyl-quinoline carbazoles () involves multi-step coupling reactions, whereas alkylation of carbazole (e.g., 9-isopropylcarbazole) is relatively straightforward . The target compound’s synthesis may require careful optimization to avoid side reactions at the hydroxy and amino sites.
Research Findings and Implications
- Pharmacological Potential: Tetrahydrocarbazoles with electron-withdrawing substituents (e.g., Cl, F) show enhanced bioactivity, suggesting that the diethylamino group in the target compound could similarly modulate receptor binding or metabolic stability .
- Materials Science : Triazine-carbazole hybrids achieve external quantum efficiencies (EQEs) of up to 15% in OLEDs, highlighting the impact of substituents on device performance . The target compound’s hydroxypropyl group may enable functionalization for polymer or dendrimer synthesis.
- Thermal Properties: Alkylcarbazoles like 9-isopropylcarbazole exhibit melting points below 150°C, whereas aromatic-substituted derivatives (e.g., quinoline-carbazoles) show higher thermal stability, critical for optoelectronic durability .
Notes
Limitations: Direct comparative data for this compound are scarce; inferences are drawn from structurally analogous compounds.
Future Research : Experimental studies on the compound’s photophysical properties (e.g., fluorescence quantum yield) and pharmacological profiles are needed to validate theoretical predictions.
Synthesis Optimization : Lessons from ’s phase-transfer catalysis could be applied to improve the yield of the target compound’s hydroxypropyl substituent introduction .
Biological Activity
Overview
9-(3-Diethylamino-2-hydroxypropyl)carbazole is a carbazole derivative notable for its diverse biological activities, including potential applications in drug development. This compound, with the molecular formula C19H24N2O, has garnered attention due to its interactions with various biological targets, making it a candidate for therapeutic applications in areas such as cancer treatment and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or viral replication.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to significant biological effects.
- Cell Cycle Disruption : The compound has shown potential in affecting cell cycle progression and inducing apoptosis in cancer cells .
Anticancer Properties
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce DNA damage and disrupt mitochondrial function in cancer cells. The following table summarizes some key findings regarding the anticancer activity of carbazole derivatives, including this compound:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis, disrupts mitochondrial function |
| CBL0137 | HCT116 | 0.29 | Inhibits proliferation through DNA damage |
| CBL0174 | A596 | 0.11 | Irreversibly trypanocidal |
Note: TBD indicates that the specific IC50 value for this compound was not disclosed in the available literature.
Antiviral Activity
The compound's antiviral potential has also been explored, particularly in the context of human African trypanosomiasis (HAT). Research on analogs of carbazole derivatives suggests that they can effectively inhibit the proliferation of Trypanosoma brucei, the causative agent of HAT. For example, studies involving CBL0137 showed significant efficacy in reducing parasite loads in mouse models .
Case Studies
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Study on Anticancer Activity :
- A study investigated the effects of various carbazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly induce apoptosis and inhibit cell growth through mechanisms involving mitochondrial disruption and DNA damage induction.
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Research on Trypanocidal Activity :
- In a mouse model for HAT, CBL0137 demonstrated a marked reduction in parasite load after treatment. This study highlighted the importance of structure-activity relationships in developing effective leads for treating HAT, suggesting that modifications to the carbazole scaffold could enhance efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : Studies suggest good absorption characteristics based on permeability assays.
- Metabolism : The compound undergoes metabolic transformations that could affect its bioavailability and efficacy.
- Toxicity : Early studies indicate a favorable safety profile; however, further investigations are necessary to fully assess its toxicity across different biological systems.
Q & A
Q. Q1.1: What are the key synthetic routes for preparing 9-(3-Diethylamino-2-hydroxypropyl)carbazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves N-alkylation or Williamson ether synthesis to introduce the diethylamino-hydroxypropyl side chain. For example:
- N-Alkylation : React carbazole with 3-diethylamino-2-hydroxypropyl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to deprotonate the carbazole nitrogen .
- Temperature Control : Reactions are often conducted at 45–60°C to balance reactivity and side-product formation .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improve alkylation efficiency by enhancing solubility .
- Yield Optimization : Post-reaction purification via recrystallization (ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yields >85% are achievable with optimized stoichiometry and solvent systems .
Advanced Synthesis Challenges
Q. Q2.1: How can cross-coupling reactions be leveraged to introduce functional groups while preserving the carbazole core’s electronic properties?
Methodological Answer:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling can introduce amino groups without disrupting the carbazole π-system. Use ligands like XPhos and mild bases (Cs₂CO₃) to minimize side reactions .
- Suzuki-Miyaura Coupling : For aryl/heteroaryl substitutions, employ boronic acid derivatives and Pd(PPh₃)₄ in dioxane/water mixtures at reflux (80–100°C) .
- Electronic Impact Monitoring : Post-synthesis, UV-Vis and cyclic voltammetry assess changes in HOMO-LUMO gaps and charge transport properties .
Basic Characterization Techniques
Q. Q3.1: What analytical methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethylamino protons at δ 1.0–1.2 ppm; carbazole aromatic protons at δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Characterization Challenges
Q. Q4.1: How can researchers resolve ambiguities in spectral data caused by rotational isomers or dynamic proton exchange?
Methodological Answer:
- Variable-Temperature NMR : Cool samples to –40°C to slow conformational changes and split broad peaks into distinct signals .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to assign stereochemistry .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., π-π stacking distances of 3.5–4.0 Å in crystal lattices) .
Stability and Degradation
Q. Q5.1: What factors influence the thermal and oxidative stability of this compound during storage?
Methodological Answer:
- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C typical for carbazoles). Store under inert gas (N₂/Ar) to prevent oxidation .
- Light Sensitivity : UV-Vis stability tests under accelerated aging (e.g., 1000 W/m² irradiation) reveal photodegradation pathways. Add antioxidants (e.g., BHT) to solutions .
- Hygroscopicity : The hydroxypropyl group may absorb moisture; Karl Fischer titration quantifies water uptake. Use desiccants (silica gel) in storage .
Advanced Stability Analysis
Q. Q6.1: How do intermolecular interactions in the solid state affect stability and solubility?
Methodological Answer:
- Crystal Packing Analysis : X-ray diffraction reveals C–H···π (2.8–3.2 Å) and π-π interactions (3.5–4.0 Å), which reduce solubility but enhance thermal stability .
- Polymorph Screening : Test recrystallization solvents (ethanol vs. toluene) to isolate metastable forms with higher solubility .
- Co-Crystallization : Co-formers (e.g., succinic acid) disrupt tight packing, improving dissolution rates .
Experimental Design and Optimization
Q. Q7.1: How can factorial design optimize reaction parameters for scalable synthesis?
Methodological Answer:
- Two-Level Factorial Design : Vary factors like temperature (40–80°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant variables .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × catalyst) to predict yield maxima .
- Robustness Testing : Replicate optimal conditions (±5% parameter variation) to ensure reproducibility .
Data Contradiction Resolution
Q. Q8.1: How should researchers address discrepancies in reported reaction yields for similar carbazole derivatives?
Methodological Answer:
- Side-Reaction Analysis : Monitor by-products (e.g., di-alkylated carbazoles) via LC-MS. Adjust stoichiometry (carbazole:alkylating agent = 1:1.2) to suppress them .
- Solvent Purity : Trace water in DMF can hydrolyze alkyl halides; use molecular sieves or anhydrous solvents .
- Catalyst Deactivation : Pd catalysts may lose activity due to ligand oxidation; employ glovebox techniques for air-sensitive reactions .
Application-Oriented Research
Q. Q9.1: What strategies enhance the electron-transport properties of this compound for OLED applications?
Methodological Answer:
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., cyano) to the hydroxypropyl chain to lower LUMO levels .
- Blending with Acceptors : Mix with fullerene derivatives (PCBM) to improve charge mobility. Characterize via space-charge-limited current (SCLC) measurements .
- Thin-Film Morphology : Use AFM to optimize spin-coating parameters (e.g., 2000 rpm, annealed at 150°C) for uniform layers .
Mechanistic Studies
Q. Q10.1: How can researchers probe the reaction mechanism of N-alkylation in carbazole derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of protio- and deuterio-carbazole alkylation to identify rate-determining steps (e.g., deprotonation vs. nucleophilic attack) .
- In Situ IR Spectroscopy : Monitor carbazole N–H stretching (3400 cm⁻¹) disappearance to track alkylation progress .
- Computational Studies (DFT) : Model transition states to evaluate energy barriers for alternative pathways (e.g., SN1 vs. SN2 mechanisms) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
